Bienvenue dans la boutique en ligne BenchChem!

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide

Caspase-3 inhibition Apoptosis 5-Bromonicotinamide pharmacophore

Select this compound for its unique integrated architecture: a benzofuran-2-carboxamide privileged scaffold linked to a 5-bromonicotinamide warhead. The 5-Br substituent enables rapid SAR expansion via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), a key advantage absent in non-halogenated analogs. This diversifiable intermediate supports parallel library synthesis for teams targeting caspase-3, NNMT, or kinases, with superior π-stacking (10 π-electrons) versus furan analogs.

Molecular Formula C21H20BrN3O3
Molecular Weight 442.313
CAS No. 1797647-94-9
Cat. No. B2490916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide
CAS1797647-94-9
Molecular FormulaC21H20BrN3O3
Molecular Weight442.313
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C21H20BrN3O3/c22-17-9-16(12-23-13-17)20(26)24-11-14-5-7-25(8-6-14)21(27)19-10-15-3-1-2-4-18(15)28-19/h1-4,9-10,12-14H,5-8,11H2,(H,24,26)
InChIKeyMGUCQCOUDURSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797647-94-9: Structural and Pharmacophoric Profile of N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide


N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide (CAS 1797647-94-9; molecular formula C21H20BrN3O3; MW 442.313 g/mol) is a synthetic small molecule comprising a benzofuran-2-carbonyl-piperidine core linked via a methylene bridge to a 5-bromonicotinamide warhead . The benzofuran-2-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with validated activity across sigma receptors, kinases (p38-α, Pim-1), phosphatases (PTPRO, LYP), and bromodomains [1]. The 5-bromonicotinamide moiety has independently been characterized as a caspase-3 inhibitory pharmacophore [2]. The compound thus integrates two independently bioactive modules within a single, diversifiable architecture.

Why N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide Cannot Be Replaced by In-Class Analogs


Close structural analogs—including the 2-bromobenzamide (CAS 1235001-42-9), furan-3-carbonyl (CAS 1797243-86-7), and cyclopropanesulfonamide congeners—share the benzofuran-2-carbonyl-piperidine scaffold but diverge critically in the terminal amide/sulfonamide substituent [1]. This divergence produces three non-interchangeable properties: (i) the 5-bromonicotinamide moiety introduces an additional pyridine nitrogen (H-bond acceptor) absent in benzamide analogs, altering target recognition geometry ; (ii) the 5-bromo substituent on the pyridine ring enables nucleophilic aromatic substitution (NAS) and cross-coupling chemistry inaccessible to non-halogenated or differently halogenated analogs ; and (iii) the benzofuran ring offers superior π-stacking surface area compared to the furan analog (10 π-electrons vs. 6 π-electrons), which can enhance binding affinity for aromatic-rich protein pockets [2]. Generic substitution without experimental validation therefore risks loss of target engagement, synthetic versatility, and binding-site compatibility.

Quantitative Differentiation Evidence for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide (CAS 1797647-94-9) vs. Closest Analogs


Evidence 1: 5-Bromonicotinamide Warhead Confers Caspase-3 Inhibitory Pharmacophore Absent in Benzamide and Sulfonamide Analogs

The 5-bromonicotinamide moiety, when incorporated into aspartyl aldehyde/ketone scaffolds, has been experimentally validated as a caspase-3 inhibitor warhead in a medicinal chemistry optimization program. Isabel et al. (2003) demonstrated that the 5-bromonicotinamide-capped aspartic acid aldehyde derivative inhibited caspase-3, with the 5-bromo substitution on the pyridine ring being critical for potency [1]. In contrast, the 2-bromobenzamide analog (CAS 1235001-42-9) and the cyclopropanesulfonamide analog (CAS not available) lack the nicotinamide recognition element required for caspase-3 engagement; the benzamide analog presents a phenyl ring without the pyridine nitrogen H-bond acceptor, while the sulfonamide analog replaces the amide altogether, abolishing the nicotinamide-like geometry [2].

Caspase-3 inhibition Apoptosis 5-Bromonicotinamide pharmacophore

Evidence 2: Benzofuran vs. Furan Carbonyl Partner—Enhanced π-Stacking Surface and Higher Molecular Complexity

The target compound incorporates a benzofuran-2-carbonyl group (10 π-electrons; fused bicyclic aromatic) as the piperidine N-acyl partner. The direct furan analog (5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide, CAS 1797243-86-7) uses a furan-3-carbonyl group (6 π-electrons; monocyclic) . The benzofuran system provides an additional 4 π-electrons and a larger planar surface area for aromatic stacking interactions with hydrophobic protein pockets—a property that has been exploited in benzofuran-2-carboxamide-based sigma receptor ligands to achieve sub-micromolar binding affinities (Marriott et al., 2012, Bioorg Med Chem 20:6856-61) [1]. The benzofuran analog also has a higher molecular weight (442.31 vs. 392.2 g/mol) and greater heavy atom count (28 vs. 25), which may contribute to enhanced shape complementarity in target binding sites, albeit with a potential trade-off in ligand efficiency metrics .

π-Stacking Ligand efficiency Benzofuran SAR

Evidence 3: 5-Bromo Substituent Enables Late-Stage Diversification via Nucleophilic Aromatic Substitution (NAS) and Cross-Coupling

The 5-bromo substituent on the nicotinamide pyridine ring is positioned para to the ring nitrogen, activating the C–Br bond for nucleophilic aromatic substitution (NAS) with amine, alkoxide, or thiolate nucleophiles under mild conditions . This enables late-stage diversification of the compound without altering the benzofuran-2-carbonyl-piperidine scaffold. In contrast, the 2-bromobenzamide analog (CAS 1235001-42-9) places bromine on a phenyl ring lacking the ring-nitrogen activation effect, requiring harsher conditions or transition-metal catalysis for substitution; the cyclopropanesulfonamide analog lacks a halogen substituent entirely and offers no equivalent diversification handle [1]. Additionally, the 5-bromo-pyridine motif is compatible with palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are well-precedented for 5-bromo-nicotinamide derivatives [2].

Late-stage functionalization Nucleophilic aromatic substitution Cross-coupling Chemical biology

Evidence 4: Additional Hydrogen-Bond Acceptor Capacity from Pyridine Nitrogen Differentiates Nicotinamide from Benzamide Analogs

The target compound contains a nicotinamide moiety (pyridine-3-carboxamide) that presents a pyridine ring nitrogen (pKa ~3.2 for the conjugate acid) capable of acting as a hydrogen-bond acceptor. The 2-bromobenzamide analog (CAS 1235001-42-9) replaces this with a phenyl carboxamide, eliminating the pyridine nitrogen and reducing the H-bond acceptor count by one [1]. Topological polar surface area (TPSA) calculations (estimated via fragment-based method) yield ~85 Ų for the target compound vs. ~70 Ų for the benzamide analog [2]. This difference in H-bond capacity can influence target recognition: in the caspase-3 inhibitor series, the nicotinamide nitrogen engages in key interactions with the enzyme active site that benzamide analogs cannot replicate [3]. The additional H-bond acceptor may also affect pharmacokinetic properties such as solubility and permeability.

Hydrogen bonding Ligand recognition Nicotinamide vs. benzamide

Evidence 5: Benzofuran-2-Carboxamide Scaffold Has Multi-Target Bioactivity Precedent Lacking in Simpler Acyl-Piperidine Analogs

The benzofuran-2-carbonyl-piperidine scaffold in the target compound is embedded within a broader chemotype that has demonstrated quantifiable activity across multiple therapeutically relevant targets. Published data show: (i) benzofuran-2-carboxylic acid derivative 10j inhibits PTPRO with IC50 = 0.54 μM and suppresses IL-6 via NF-κB pathway modulation in macrophages (ACS, 2026) [1]; (ii) N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides exhibit selective sigma receptor binding with Ki values in the low nanomolar range (Marriott et al., 2012) [2]; and (iii) benzofuran-piperidine hybrids have been disclosed as p38-α kinase inhibitors in patent literature (US Patent 2002) [3]. The cyclopropanesulfonamide and cinnamamide analogs lack published target engagement data and fall outside this validated multi-target activity landscape.

Benzofuran-2-carboxamide Multi-target pharmacology Sigma receptors Kinase inhibition

Optimal Research and Procurement Scenarios for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide (CAS 1797647-94-9)


Scenario 1: Caspase-3 or Cysteine Protease Inhibitor Development Programs

Research groups investigating caspase-3 or related cysteine proteases can prioritize this compound as a scaffold-hopping starting point. The 5-bromonicotinamide warhead has direct precedent in caspase-3 inhibition (Isabel et al., 2003, Bioorg Med Chem Lett) [1]. The benzofuran-2-carbonyl-piperidine linker provides a structurally rigid, modular core amenable to parallel SAR expansion via the 5-bromo handle. This combination of a validated warhead with a diversifiable scaffold is not available in the 2-bromobenzamide or sulfonamide analogs, which lack the nicotinamide recognition element.

Scenario 2: Late-Stage Diversification for Focused Compound Library Synthesis

Medicinal chemistry teams requiring a common advanced intermediate for parallel library synthesis should select this compound over non-halogenated or differently halogenated analogs. The 5-bromo substituent on the pyridine ring is activated for NAS and Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid generation of 20–50 analogs from a single intermediate . This contrasts with the cyclopropanesulfonamide analog (no halogen handle) and the 2-bromobenzamide analog (unactivated aryl bromide), which would require linear synthesis for each derivative.

Scenario 3: Phenotypic Screening in Inflammation or Oncology with Benzofuran-2-Carboxamide Chemotype

Teams conducting phenotypic screens in inflammation (NF-κB/IL-6 pathway) or oncology can include this compound as a representative of the benzofuran-2-carboxamide chemotype. Published data confirm that benzofuran-2-carboxylic acid derivatives inhibit PTPRO (IC50 = 0.54 μM) and modulate IL-6 production via NF-κB in macrophages (ACS, 2026) [2], while related benzofuran-piperidine hybrids inhibit p38-α kinase. The 5-bromonicotinamide variant extends this chemotype into nicotinamide-binding enzyme space (NNMT, NAMPT, caspase-3), broadening the target class coverage of the screening deck.

Scenario 4: Computational Chemistry and Molecular Docking Studies Requiring H-Bond-Rich Ligands

Computational chemists performing virtual screening or pharmacophore modeling against targets with hydrogen-bond-rich active sites (e.g., kinases, bromodomains, ADP-ribosyltransferases) can use this compound as a query molecule. The nicotinamide moiety provides an additional H-bond acceptor (pyridine N) compared to benzamide analogs, potentially yielding distinct docking poses and pharmacophore features . The estimated TPSA of ~85 Ų places the compound in a favorable property space for both target engagement and drug-likeness.

Quote Request

Request a Quote for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.